molecular formula C18H20N6O2 B5432064 3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine

3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine

Cat. No. B5432064
M. Wt: 352.4 g/mol
InChI Key: YKZNFDUWXNWAHH-UHFFFAOYSA-N
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Description

The compound “3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a pyrrolidine ring, a triazole ring, and a pyridine ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction and calculated using the B3LYP method in DFT using the 6-311+G (2 d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, exhibited potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM . It demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications. Given the promising results of similar compounds in inhibiting BRD4, it could be interesting to evaluate the biological activity of this compound .

properties

IUPAC Name

1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-17(12(2)26-23-11)14-6-4-8-24(14)16(25)9-15-20-18(22-21-15)13-5-3-7-19-10-13/h3,5,7,10,14H,4,6,8-9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZNFDUWXNWAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2C(=O)CC3=NC(=NN3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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